(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
描述
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0) is a chiral indole derivative characterized by a bromine atom at position 5 and a (1-methylpyrrolidin-2-yl)methyl group at position 3 in the R-configuration . Its molecular formula is C₁₄H₁₇BrN₂, with a molecular weight of 293.20 g/mol . This compound is a key intermediate in synthesizing eletriptan hydrobromide, a selective 5-HT₁B/1D receptor agonist used to treat migraines . The stereochemistry of the pyrrolidinylmethyl group is critical for its biological activity, as it mimics the pharmacophore of serotonin receptor agonists .
Physicochemical properties include a boiling point of 412.9±25.0°C, density of 1.4±0.1 g/cm³, and solubility in organic solvents like dichloromethane and methanol . It is stored at -20°C for stability and has >95% purity (HPLC) .
属性
IUPAC Name |
5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458106 | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-57-0 | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XR1NS522CP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR1NS522CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Friedel-Crafts Acylation and Subsequent Reduction
A widely adopted route begins with Friedel-Crafts acylation of 5-bromoindole. In a representative procedure, 5-bromoindole reacts with (R)-N-[(benzyloxy)carbonyl]pyrrolidine-2-carbonyl chloride in dichloromethane under catalysis by aluminum trichloride at 0–5°C. The intermediate (R)-3-(N-benzyloxycarbonylpyrrolidine-2-carbonyl)-5-bromo-1H-indole forms in 83% yield after recrystallization. Subsequent reduction of the ketone moiety employs specialized hydride agents:
Key Reducing Agents and Outcomes:
| Reducing Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | MTBE | 48°C | 57% | 96.5% |
| Lithium tri-tert-butoxyaluminum hydride (TBLAH) | THF | 48°C | 62% | 97.1% |
| Diisobutylaluminium hydride (DIBALH) | Toluene | 40°C | 54% | 95.8% |
Reduction with SDMA in methyl tert-butyl ether (MTBE) at 48°C for 3 hours exemplifies industrial scalability, yielding 57% product with 96.5% purity. TBLAH in tetrahydrofuran (THF) marginally improves yield (62%) but increases solvent costs.
Industrial-Scale Production Strategies
Solvent and Temperature Optimization
Industrial protocols prioritize solvent systems enabling efficient phase separation. A patented method uses MTBE or THF for the reduction step, followed by sequential extractions with hydrochloric acid (pH 3) and sodium hydroxide (pH 12). This dual-phase extraction removes unreacted starting materials and byproducts, enhancing purity to >99%.
Critical Process Parameters:
-
Final Purification: Distillation under reduced pressure (50–55°C) followed by crystallization from toluene/heptane
Post-reduction, the crude product undergoes distillation to remove high-boiling solvents, with residual toluene reduced to 30% volume before cooling-induced crystallization. This yields 117 g (90.5%) of pharmaceutical-grade material.
Alternative Pathways and Modifications
Oxalate Salt Isolation
An alternative isolation strategy involves forming the oxalate salt. Treating (R)-5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole oxalate with sodium carbonate in water/toluene at 30–35°C liberates the free base. Adjusting pH to 7.8 precipitates impurities, while toluene extraction isolates the product in 90.5% yield.
Advantages Over Direct Reduction:
-
Eliminates chromatographic purification
-
Reduces solvent consumption by 40%
Mechanistic Insights and Byproduct Formation
The reduction mechanism proceeds via a six-membered transition state, where the hydride agent coordinates to the carbonyl oxygen before transferring hydrogen to the electrophilic carbon. Competing pathways include over-reduction of the indole ring or N-demethylation, mitigated by:
-
Strict temperature control (<50°C)
-
Use of aprotic solvents (MTBE, THF)
Common Byproducts and Mitigation:
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| 5-Bromo-3-(pyrrolidin-2-ylmethyl)-1H-indole | Incomplete N-methylation | Excess methylating agent |
| 3-(2-Pyrrolidinylmethyl)-5-bromoindole | Cyclization side reaction | Lower reaction temperature |
Comparative Analysis of Methodologies
Table 1: Method Efficiency Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| SDMA/MTBE Reduction | 57% | 96.5% | High | $$ |
| TBLAH/THF Reduction | 62% | 97.1% | Moderate | $$$$ |
| Oxalate Salt Isolation | 90.5% | 99.12% | High | $ |
The oxalate route achieves superior yield and purity but requires additional salt formation steps. SDMA-mediated reduction balances cost and scalability for multi-kilogram production .
化学反应分析
Types of Reactions
®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized indoles .
科学研究应用
Medicinal Chemistry
Role in Drug Development
BIP serves as a crucial precursor in the synthesis of eletriptan, which is a selective agonist for serotonin receptors (5-HT_1B and 5-HT_1D). Eletriptan is marketed under the brand name RELPAX® and is used to treat acute migraine attacks. The synthesis pathway involves several steps where BIP is transformed into eletriptan through various chemical reactions, including reduction and substitution processes .
Mechanism of Action
The therapeutic efficacy of eletriptan stems from its ability to bind selectively to serotonin receptors, leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms. BIP's structure facilitates this transformation, making it an essential compound in migraine pharmacotherapy .
Biological Applications
Research on Serotonin Receptors
BIP's application extends into biological research, particularly in studies focusing on serotonin receptor interactions. As a precursor to eletriptan, it aids in understanding the pharmacodynamics of serotonin agonists and their effects on neurological conditions. Research utilizing BIP can provide insights into receptor binding affinities and the resultant physiological responses .
Potential for Further Derivatives
The chemical structure of BIP allows for modifications that can lead to new derivatives with potentially enhanced pharmacological properties. This aspect makes it a valuable compound for ongoing research into novel migraine therapies or other neurological applications.
Industrial Applications
Synthesis and Production
The industrial synthesis of BIP involves optimized chemical processes that ensure high yield and purity. Various reducing agents such as lithium aluminum hydride and sodium dihydro-bis(2-methoxyethoxy)aluminate are employed to facilitate the conversion of precursor compounds into BIP. The scalability of these processes is vital for meeting the demand for eletriptan production .
Quality Control and Standardization
In pharmaceutical manufacturing, BIP must meet stringent quality control standards. Its characterization includes assessing purity, stability, and consistency across batches. Regulatory bodies often require detailed documentation of synthesis methods and quality assurance protocols when BIP is used as an intermediate in drug production .
作用机制
The mechanism of action of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is primarily through its conversion to eletriptan. Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding action leads to the constriction of blood vessels in the brain, thereby reducing the swelling and pain associated with migraines .
相似化合物的比较
Comparison with Structurally Similar Indole Derivatives
Structural Modifications and Functional Groups
Table 1: Structural Features of Comparable Compounds
Physicochemical and Pharmacological Properties
Table 2: Key Property Comparison
常见问题
Q. What are the standard synthetic routes for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole?
The synthesis typically involves alkylation of the indole nitrogen using NaH in anhydrous DMSO as a base. For example, 5-bromo-1H-indole reacts with alkyl halides or propargyl bromides under inert conditions to introduce substituents at the indole nitrogen. Subsequent functionalization at the 3-position is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. A key step is the stereoselective introduction of the (R)-configured pyrrolidinylmethyl group, often using chiral catalysts or resolving agents .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Alkylation | NaH, DMSO, alkyl halide | >90% | |
| 3-Position Functionalization | CuI, PEG-400:DMF, 12h | 25–42% | |
| Chiral Resolution | Chiral HPLC or enzymatic resolution | Varies |
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on multi-nuclear NMR (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and chiral chromatography. For example:
- 1H NMR : Signals at δ 7.23 (m, aromatic protons) and δ 4.62 (t, -CH2-N-) confirm substitution patterns .
- Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity of the (R)-configured pyrrolidine .
- HRMS : A molecular ion peak at m/z 385.0461 [M+H]+ validates the molecular formula .
Q. What is the significance of this compound in pharmaceutical research?
It serves as a critical intermediate in synthesizing eletriptan hydrobromide, a 5-HT1B/1D receptor agonist used for migraines. The (R)-configuration at the pyrrolidinylmethyl group is essential for binding selectivity and potency .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to favor the (R)-enantiomer.
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers post-synthesis .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired stereoisomers .
Data Contradiction Example : Discrepancies in reported NMR shifts (e.g., δ 7.14 vs. δ 7.12 for aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6). Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies optimize low-yielding steps in CuI-catalyzed reactions for indole derivatives?
- Solvent Optimization : Replace DMF with ionic liquids to enhance reaction rates and yields.
- Ligand Screening : Bidentate ligands (e.g., phenanthroline) improve CuI catalytic efficiency in azide-alkyne cycloadditions .
- Microwave Assistance : Reduce reaction time from 12h to 1h while maintaining regioselectivity .
Q. How does the compound’s stability impact storage and experimental design?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo-indole core .
- Solvent Compatibility : Acetonitrile solutions (100 µg/mL) are stable for 6 months at 4°C, whereas aqueous buffers may induce hydrolysis .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways under stress conditions (e.g., 40°C/75% RH) .
Q. What analytical methods resolve regioselectivity conflicts in indole functionalization?
- X-ray Crystallography : Definitive confirmation of substitution patterns.
- Isotopic Labeling : Track reaction pathways using 13C-labeled precursors.
- Computational Modeling : DFT calculations predict preferential attack at the 3-position due to electron-rich indole π-system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
